3-Isobutyrylbenzaldehyde
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Overview
Description
3-Isobutyrylbenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an isobutyryl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyrylbenzaldehyde typically involves the Friedel-Crafts acylation of benzaldehyde with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5CHO} + \text{(CH3)2CHCOCl} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)2CHCOCHO} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Isobutyrylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 3-Isobutyrylbenzoic acid.
Reduction: 3-Isobutyrylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Isobutyrylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Isobutyrylbenzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with primary amines, which are important intermediates in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing effect of the isobutyryl group, which stabilizes the intermediate formed during reactions.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, with a simpler structure and different reactivity profile.
3-Isopropylbenzaldehyde: Similar structure but with an isopropyl group instead of an isobutyryl group.
3-Methylbenzaldehyde: Another derivative with a methyl group at the third position.
Uniqueness: 3-Isobutyrylbenzaldehyde is unique due to the presence of the isobutyryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications where other benzaldehyde derivatives may not be suitable.
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(2-methylpropanoyl)benzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-8H,1-2H3 |
InChI Key |
KXTRYFWOENPGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC(=C1)C=O |
Origin of Product |
United States |
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